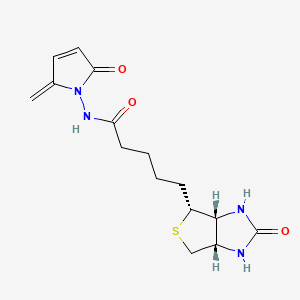
C4-Amide-C4-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amides, including C4-Amide-C4-NH2, typically involves the reaction of carboxylic acids with amines or ammonia . One efficient method for the synthesis of amides is the chemoselective amidation of carboxylic acids and amine/ammonium salts under mild conditions using 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione as the coupling agent . This method allows for the formation of primary, secondary, and tertiary amides in moderate to excellent yields .
Industrial Production Methods: Industrial production of amides often involves the use of electrosynthesis, which is a greener and more sustainable approach . Electrosynthesis allows for the preparation of amides under electrochemical conditions, making it an attractive method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: C4-Amide-C4-NH2 can undergo various chemical reactions, including:
Hydrolysis: Amides can be hydrolyzed with aqueous alkali or aqueous acid to form carboxylic acids and amines.
Reduction: Amides can be reduced using reagents such as lithium aluminium hydride (LiAlH4) to form amines.
Substitution: Amides can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Aqueous alkali (e.g., sodium hydroxide) or aqueous acid (e.g., hydrochloric acid).
Reduction: Lithium aluminium hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Hydrolysis: Carboxylic acids and amines.
Reduction: Amines.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
C4-Amide-C4-NH2 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of C4-Amide-C4-NH2 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor in biochemical studies, affecting various biological processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
C4-Amide-C4-NH2 can be compared with other similar compounds, such as:
Primary Amides: Compounds with the general formula RCONH2, where R is an alkyl or aryl group.
Secondary Amides: Compounds with the general formula RCONHR’, where R and R’ are alkyl or aryl groups.
Tertiary Amides: Compounds with the general formula RCONR’R’‘, where R, R’, and R’’ are alkyl or aryl groups.
Uniqueness: this compound is unique due to its specific structure and properties, which make it suitable for a variety of biochemical studies and industrial applications .
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N-(4-aminobutyl)pentanamide |
InChI |
InChI=1S/C9H20N2O/c1-2-3-6-9(12)11-8-5-4-7-10/h2-8,10H2,1H3,(H,11,12) |
InChI Key |
ZHMAZSZLIFVWMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)









![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)

